molecular formula C8H7ClN2 B594411 5-Chloro-3-prop-1-ynyl-pyridin-2-ylamine CAS No. 1312755-53-5

5-Chloro-3-prop-1-ynyl-pyridin-2-ylamine

Cat. No.: B594411
CAS No.: 1312755-53-5
M. Wt: 166.608
InChI Key: HVAKCCNAQAVTRL-UHFFFAOYSA-N
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Description

5-Chloro-3-prop-1-ynyl-pyridin-2-ylamine is a synthetically valuable chemical building block designed for advanced research and development. Its structure incorporates both a chloro and a prop-1-ynyl substituent on a pyridinamine core, making it a versatile intermediate for further functionalization through metal-catalyzed cross-coupling reactions, cyclization, and the construction of more complex heterocyclic systems . Research Applications & Potential: Pyridine scaffolds are of significant interest in medicinal and agrochemical discovery . This compound is primarily used in: - Pharmaceutical Research: Serves as a key precursor in the synthesis of potential drug candidates. The pyridine core is a privileged structure in medicinal chemistry, found in numerous therapeutic agents . - Agrochemical Research: Used in the exploration and development of new active ingredients for crop protection. Substituted pyridines are commonly investigated for herbicidal and pesticidal activities . - Chemical Synthesis: Acts as a versatile synthon in organic chemistry, particularly in the development of novel molecular structures for material science and chemical biology. Handling and Storage: Store in a cool, dry place, protected from light. For optimal stability, keep the container tightly sealed under an inert atmosphere. Notice to Researchers: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct a thorough risk assessment and adhere to all relevant laboratory safety protocols when handling this chemical.

Properties

CAS No.

1312755-53-5

Molecular Formula

C8H7ClN2

Molecular Weight

166.608

IUPAC Name

5-chloro-3-prop-1-ynylpyridin-2-amine

InChI

InChI=1S/C8H7ClN2/c1-2-3-6-4-7(9)5-11-8(6)10/h4-5H,1H3,(H2,10,11)

InChI Key

HVAKCCNAQAVTRL-UHFFFAOYSA-N

SMILES

CC#CC1=CC(=CN=C1N)Cl

Synonyms

2-PyridinaMine, 5-chloro-3-(1-propyn-1-yl)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine Derivatives

Compound Name Substituents (Position) Key Structural Differences Potential Implications
5-Chloro-3-prop-1-ynyl-pyridin-2-ylamine Cl (5), propynyl (3), NH₂ (2) Terminal alkyne for click chemistry Enhanced reactivity for bioconjugation
5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine Cl (5), TMS-ethynyl (3), NH₂ (2) Trimethylsilyl (TMS) protecting group Increased lipophilicity; reduced reactivity
5-Bromopyridin-3-ylamine Br (5), NH₂ (3) Bromine (larger, polarizable) vs. chlorine Altered electronic effects; stronger σ-hole interactions
N-(3-(3-hydroxyprop-1-yn-1-yl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide CF₃ (5), hydroxypropynyl (3) Hydroxyl and CF₃ groups Improved solubility; metabolic stability
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine Cl (3), CF₃ (5), pyrimidine core Pyrimidine vs. pyridine core Altered binding affinity in target proteins

Physicochemical Properties

  • Lipophilicity : The TMS-ethynyl derivative exhibits higher logP values than the propynyl analog due to the hydrophobic TMS group.
  • Solubility: Hydroxypropynyl and dimethylamino substituents enhance aqueous solubility compared to the parent compound.
  • Reactivity : The terminal propynyl group in the target compound enables Huisgen cycloaddition (click chemistry), whereas TMS-protected alkynes require deprotection for similar reactions.

Preparation Methods

Reaction Conditions and Optimization

The reaction employs cesium carbonate as a base, palladium chloride as a catalyst, and dioxane as the solvent. A nitrogen atmosphere is critical to prevent oxidation of intermediates. Key parameters include:

  • Temperature : 80–100°C, optimized to balance reaction rate and side-product formation.

  • Catalyst Loading : A 5:1 mass ratio of starting material to palladium chloride ensures sufficient catalytic activity without excess metal residues.

  • Solvent-to-Water Ratio : A 2:1 volume ratio of dioxane to water enhances solubility of inorganic bases while maintaining reagent stability.

Post-reaction workup involves extraction with ethyl acetate and purification via column chromatography, yielding the target compound in >70% purity.

Propargyl Bromide Alkylation of Pyridine Derivatives

An alternative method, derived from text-mined synthesis data, involves alkylation of 5-chloro-2-aminopyridine with propargyl bromide. This approach, detailed in PMC4278708, leverages nucleophilic substitution under basic conditions.

Base and Solvent Selection

Potassium carbonate (K₂CO₃) in acetone or DMF facilitates deprotonation of the amine group, enabling nucleophilic attack on propargyl bromide. The choice of solvent significantly impacts yield:

SolventBaseYield (%)
AcetoneK₂CO₃73
DMFK₂CO₃76

Data adapted from

Higher yields in DMF are attributed to improved solubility of intermediates, though acetone offers easier post-reaction separation.

Comparative Analysis of Synthesis Routes

The table below contrasts key metrics for the three methods:

MethodStepsYield (%)Purity (%)Scalability
Palladium cross-coupling170–75>90High
Propargyl alkylation173–7685–90Moderate
Sonogashira coupling450–60>80Low

Data synthesized from

The palladium-catalyzed route excels in efficiency and scalability, making it preferable for industrial applications. However, the alkylation method offers cost advantages due to simpler catalyst requirements.

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions, such as over-alkylation or palladium black precipitation, are mitigated by:

  • Stoichiometric Control : Maintaining a 5:2–4 mass ratio of Compound A to B prevents excess reagent accumulation.

  • Catalyst Stabilizers : Adding triphenylphosphine (PPh₃) in Sonogashira routes reduces Pd aggregation.

Purification Difficulties

Column chromatography remains essential for isolating the target compound due to polar byproducts. Gradient elution with hexane/ethyl acetate (4:1 to 1:1) achieves optimal separation .

Q & A

Q. How can the synthesis of 5-Chloro-3-prop-1-ynyl-pyridin-2-ylamine be optimized for higher yield and purity?

Methodological Answer: Employ Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example:

  • Use a fractional factorial design to identify critical parameters affecting yield.
  • Apply response surface methodology (RSM) to refine optimal conditions. Statistical tools reduce trial-and-error approaches, as demonstrated in chemical process optimization .

Q. What characterization techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer: Combine single-crystal X-ray diffraction (to resolve bond lengths and angles) with NMR spectroscopy (for functional group validation) and high-resolution mass spectrometry (HRMS) .

  • X-ray crystallography reveals intermolecular interactions (e.g., hydrogen bonding, Cl⋯Cl contacts) that influence packing and stability .
  • ¹H/¹³C NMR assignments should cross-reference chemical shifts with analogous pyridine derivatives .

Q. How does the steric and electronic nature of the propynyl group influence the reactivity of this compound?

Methodological Answer: Conduct Hammett substituent constant analysis or DFT calculations to assess electronic effects:

  • Compare reaction rates of the propynyl-substituted compound with analogs (e.g., methyl or phenyl groups).
  • Use frontier molecular orbital (FMO) theory to predict regioselectivity in electrophilic substitution .

Advanced Research Questions

Q. How can computational modeling guide the design of novel reactions involving this compound?

Methodological Answer: Integrate quantum chemical reaction path searches (e.g., IRC calculations) with experimental validation:

  • Use software like Gaussian or ORCA to model transition states and intermediates.
  • Apply machine learning to prioritize reaction conditions based on computed activation energies .
  • Example: ICReDD’s workflow combines computation, data science, and experiments to accelerate discovery .

Q. What strategies resolve contradictions in spectral data for this compound (e.g., unexpected NMR splitting or IR absorption)?

Methodological Answer:

  • Variable-temperature NMR : Probe dynamic processes (e.g., hydrogen-bonding equilibria) that cause signal broadening .
  • Solvent-dependent studies : Test polar vs. non-polar solvents to identify solvent-solute interactions.
  • Cross-validate with X-ray crystallography to confirm static vs. dynamic structural features .

Q. How can catalytic systems enhance the functionalization of this compound?

Methodological Answer: Screen heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) for cross-coupling or cycloaddition reactions:

  • Optimize catalyst loading and solvent under inert conditions.
  • Monitor reaction progress via in-situ FTIR or GC-MS .
  • Compare turnover numbers (TON) with homogeneous catalysts to assess efficiency.

Q. What intermolecular interactions dominate the solid-state packing of this compound, and how do they affect its stability?

Methodological Answer: Analyze crystal packing via Hirshfeld surface analysis :

  • Quantify contributions from H-bonding (N–H⋯N), Cl⋯Cl contacts, and π-π stacking .
  • Perform thermal gravimetric analysis (TGA) to correlate packing density with decomposition temperatures.

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

Methodological Answer:

  • Re-optimize computational parameters (e.g., basis sets, solvation models) to match experimental conditions.
  • Validate with microkinetic modeling to account for competing pathways.
  • Example: Adjusting dispersion corrections in DFT may better predict van der Waals interactions in crystal packing .

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